1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane

Chemical Synthesis Quality Control Procurement

1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane (CAS 134574-95-1) is a bicyclic diamine featuring a conformationally constrained 3-azabicyclo[3.1.0]hexane core with a primary aminomethyl substituent at the bridgehead position and an N-benzyl group. This core structure confers specific geometric and electronic properties , making it a strategic building block for medicinal chemistry programs, particularly in the synthesis of antimicrobial quinolones and muscarinic receptor antagonists.

Molecular Formula C13H18N2
Molecular Weight 202.3 g/mol
CAS No. 134574-95-1
Cat. No. B166751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane
CAS134574-95-1
Molecular FormulaC13H18N2
Molecular Weight202.3 g/mol
Structural Identifiers
SMILESC1C2C1(CN(C2)CC3=CC=CC=C3)CN
InChIInChI=1S/C13H18N2/c14-9-13-6-12(13)8-15(10-13)7-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2
InChIKeyJUOOTPCVPUXCDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane (CAS 134574-95-1): Technical Baseline for Procurement


1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane (CAS 134574-95-1) is a bicyclic diamine featuring a conformationally constrained 3-azabicyclo[3.1.0]hexane core with a primary aminomethyl substituent at the bridgehead position and an N-benzyl group [1]. This core structure confers specific geometric and electronic properties , making it a strategic building block for medicinal chemistry programs, particularly in the synthesis of antimicrobial quinolones [2] and muscarinic receptor antagonists [3]. Its utility is predicated on its functional groups and rigid scaffold rather than an intrinsic, target-specific biological activity.

Specific substitution 1-Aminomethyl & N-benzyl regiochemistry for synthetic routes
Rigid scaffold Conformationally constrained 3-azabicyclo[3.1.0]hexane core
Medicinal chemistry Building block for quinolone antimicrobials and muscarinic antagonists

Why 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane (CAS 134574-95-1) Cannot Be Generically Substituted


Direct substitution of this compound with seemingly similar azabicyclo[3.1.0]hexane derivatives is not scientifically viable. The specific regiochemistry—a primary aminomethyl group at the 1-position bridgehead and an N-benzyl group—is critical for downstream synthetic utility. This exact substitution pattern is documented as the essential framework for producing key intermediates like (1α,5α,6α)-6-aminomethyl-3-benzyl-3-azabicyclo[3.1.0]hexane, a crucial precursor for trovafloxacin-class antibacterials [1]. Furthermore, related analogs such as N-[3-benzyl-3-azabicyclo[3.1.0]hexyl-1-(aminomethyl)-yl] derivatives are specifically claimed in patents for muscarinic receptor antagonists [2], underscoring that the substitution pattern, not just the core, dictates the compound's value in established synthetic routes. Replacing it with a regioisomer or an analog lacking the benzyl or aminomethyl group would derail these synthetic pathways and yield different final products.

Regiochemistry mismatch
Analogs with different substitution patterns cannot enter the same patented synthetic pathways
Functional group omission
Lacking the benzyl or aminomethyl group alters reactivity and yields different final products

Quantitative Differentiation Evidence for 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane (CAS 134574-95-1)


Verified Commercial Purity vs. Alternative Suppliers

When selecting a supplier for this specific building block, purity is a primary differentiator. One commercial source offers 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane with a verified batch purity of 99.1% , which is quantitatively higher than the 95.0% minimum purity offered by other vendors for the same CAS number .

Purity comparison
Head-to-head
Target: 99.1% HPLC
Baseline: 95.0% min
Supports procurement confidence through verified higher purity
Supplier specification; independent lot verification recommended
Chemical Synthesis Quality Control Procurement

Proven Utility as a Key Intermediate in Patented Pharmaceutical Routes

This compound's specific structure is a non-negotiable starting point in patented synthetic routes. It is explicitly described as the required intermediate for preparing (1α,5α,6α)-6-aminomethyl-3-benzyl-3-azabicyclo[3.1.0]hexane [1], which is a known precursor for trovafloxacin, a broad-spectrum antibacterial [2]. Analogs lacking the specific N-benzyl and 1-aminomethyl groups cannot access this class of final compounds.

Synthetic utility
Class-level inference
Essential intermediate for trovafloxacin-class quinolones
Reported requirement in patent WO2005026122A1 synthesis route
Categorical requirement; regioisomer substitution may derail route
Medicinal Chemistry Process Chemistry Antimicrobials

Conformational Rigidity vs. Flexible Analogs

The 3-azabicyclo[3.1.0]hexane core provides conformational rigidity compared to more flexible piperidine or pyrrolidine analogs . This property can influence target binding and pharmacokinetic profile by pre-organizing the molecule for receptor interaction and potentially enhancing metabolic stability . While quantitative comparative data for this specific compound is unavailable, this is a well-documented class-level advantage.

Conformational constraint
Class-level inference
Constrained bicyclic core vs flexible piperidine analogs
Class-level advantage for target binding pre-organization
Quantitative data for this specific compound not available
Drug Design Conformational Analysis Medicinal Chemistry

Calculated Physicochemical Properties for Formulation and ADME Prediction

Computational predictions provide a basis for differentiation in early-stage research. For 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane, the calculated octanol-water partition coefficient (LogP) is 1.1 [1]. This value suggests moderate lipophilicity, which is a key parameter for estimating membrane permeability and oral absorption, and can be compared to predicted LogP values of other scaffolds in a drug discovery program.

Calculated LogP
Supporting evidence
1.1
Informs early-stage ADME ranking
In silico prediction (MolAid); experimental validation advised
ADME Drug Development Physicochemical Profiling

High-Impact Application Scenarios for 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane (CAS 134574-95-1)


Synthesis of Novel Quinolone Antimicrobial Agents

This compound is a documented intermediate for the (1α,5α,6α)-3-azabicyclo[3.1.0]hexane ring system, a critical structural component of broad-spectrum fluoroquinolone antibiotics like trovafloxacin . Researchers developing new generations of this class can reliably use 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane as a starting point to construct the essential bicyclic amine side chain. Its high commercial purity (up to 99.1%) [1] is advantageous for minimizing byproducts in these multi-step synthetic sequences.

Development of Muscarinic Acetylcholine Receptor (mAChR) Modulators

Patents specifically claim the use of N-substituted derivatives of this scaffold as muscarinic receptor antagonists for treating respiratory, urinary, and gastrointestinal disorders . The compound serves as a foundational building block for creating a diverse library of 3,6-disubstituted azabicyclo[3.1.0]hexanes. The pre-organized, rigid core [1] is hypothesized to contribute to favorable target binding kinetics and selectivity profiles within the mAChR family.

Fragment-Based Drug Discovery (FBDD) for CNS Targets

The constrained 3-azabicyclo[3.1.0]hexane core is a privileged scaffold in central nervous system (CNS) drug discovery . Its calculated LogP of 1.1 [1] indicates potential for good CNS penetration. This compound can be used as a starting fragment for growing or linking strategies aimed at developing novel ligands for neurotransmitter transporters (e.g., serotonin, norepinephrine, dopamine reuptake inhibitors) or G-protein coupled receptors (GPCRs).

Chemical Biology Tool Compound Synthesis

The primary amine offers a versatile synthetic handle for conjugation to fluorophores, biotin, or solid supports. This enables the creation of chemical probes derived from this scaffold for target identification (e.g., affinity chromatography) or cellular imaging studies. Using a high-purity commercial source ensures that the final probe's biological activity is not confounded by impurities from the starting material.

Application
Selection Property
Validation Focus
Quinolone antibacterial research synthesis
Defined substitution pattern (1-aminomethyl, N-benzyl)
Route compatibility and purity consistency
Muscarinic receptor modulator development
Conformationally constrained core
Binding selectivity and pharmacokinetic profiling
CNS fragment-based discovery
Predicted moderate lipophilicity
CNS penetration and target engagement
Chemical biology probe synthesis
Primary amine conjugation handle
Conjugation efficiency and purity maintenance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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